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  • Product: 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide

Core Science & Biosynthesis

Foundational

Calculated logP and Hydrophobicity of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide: A Technical Guide

Executive Summary In small-molecule drug discovery and agrochemical development, lipophilicity—quantified by the partition coefficient (logP)—dictates a compound's absorption, distribution, metabolism, and excretion (ADM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery and agrochemical development, lipophilicity—quantified by the partition coefficient (logP)—dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth mechanistic analysis of the calculated logP (clogP) and hydrophobicity of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide (CAS: 1243367-76-1). By deconstructing its molecular architecture, we bridge computational prediction models with self-validating experimental protocols to establish a comprehensive physicochemical profile.

Molecular Architecture & Hydrophobic Drivers

The hydrophobicity of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide (Molecular Formula: C9H10FNO2; MW: 183.18 g/mol ) is not merely a sum of its parts; it is heavily influenced by its 3D conformation and intramolecular interactions. The molecule consists of a central benzene ring substituted at positions 1, 2, and 3.

Three critical structural features drive its partitioning behavior:

  • The N,N-dimethylamide Bulk: The addition of two methyl groups to the amide nitrogen significantly increases the lipophilic surface area compared to a primary amide, driving the molecule toward the organic phase.

  • Ortho-Fluoro Steric Clash: The fluorine atom at position 2 creates a steric clash with the bulky N,N-dimethylamide group at position 1. This forces the amide group to twist out of the aromatic plane, disrupting π -conjugation. This twist reduces the planar polar surface area (PSA) exposed to water, thereby increasing hydrophobicity.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at position 3 acts as a strong hydrogen bond donor, while the adjacent fluorine at position 2 acts as an acceptor. This forms a stable 5-membered intramolecular hydrogen bond. By satisfying its own hydrogen-bonding potential internally, the molecule requires less solvation energy from water, resulting in a measurable lipophilic shift.

HydrophobicDrivers Mol 2-Fluoro-3-hydroxy- N,N-dimethylbenzamide F1 N,N-dimethyl Bulk (+ Lipophilicity) Mol->F1 F2 Intramolecular H-Bond (F...H-O) (Reduces Water Solvation) Mol->F2 F3 Amide Twist (Ortho-F Steric Clash) Mol->F3

Caption: Structural features driving the hydrophobicity of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide.

Computational Derivation of logP (clogP)

To accurately predict the lipophilicity of this compound before experimental validation, we utilize a constructionist fragment-based approach derived from [1]. This method calculates the base lipophilicity by summing the thermodynamic contributions of individual functional groups and applying correction factors for proximity effects.

Modern computational models, such as the [2], also account for topological indices to refine these predictions. Based on established physicochemical constants, the theoretical calculation for 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide is deconstructed in the table below.

Quantitative Fragment Contributions to clogP
Fragment / InteractionBase Value ( Δ logP)Mechanistic Rationale
Benzene Ring +2.13Core hydrophobic aromatic scaffold.
-F (Aromatic) +0.14Halogen addition increases lipophilic surface area.
-OH (Aromatic) -0.67Strong H-bond donor/acceptor; highly water-soluble.
-CON(CH3)2 -0.55Polar amide core partially offset by hydrophobic methyls.
Ortho Effect (F...OH) +0.30Intramolecular H-bonding masks polar surface area.
Ortho Effect (F...Amide) +0.20Steric twist reduces planar aqueous solvation penalty.
Estimated clogP ~1.55 Optimal range for passive membrane permeability.

Note: A clogP of ~1.55 places this molecule in an ideal physicochemical space (logP 1-3) for oral bioavailability, balancing aqueous solubility with lipid membrane permeability.

Experimental Validation: The Self-Validating Protocol

While computational models provide a baseline, empirical validation is mandatory. For compounds with a logP between -2 and 4, the gold standard is the [3], coupled with [4] for quantification.

To ensure absolute scientific integrity, the protocol below is designed as a self-validating system utilizing mass-balance verification.

Step-by-Step Methodology & Causality
  • Solvent Presaturation (24 Hours):

    • Action: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours, then allow phases to separate.

    • Causality: n-Octanol and water are partially miscible (water dissolves ~2.3M in octanol; octanol dissolves ~4.5mM in water). If raw solvents are used, they will transfer across phases during the experiment, causing volume shifts and releasing heat of mixing, which alters the thermodynamic equilibrium and skews the logP.

  • Solute Addition & Equilibration:

    • Action: Dissolve exactly 1.0 mg of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide in 10 mL of the presaturated aqueous phase. Add 10 mL of presaturated n-octanol. Shake mechanically at a constant 25°C for 24 hours.

    • Causality: Temperature control is critical because partition coefficients are thermodynamically driven and highly temperature-dependent. 24 hours ensures complete thermodynamic distribution between the phases.

  • Phase Separation via Centrifugation:

    • Action: Transfer the mixture to a centrifuge tube and spin at 4,000 RPM for 20 minutes.

    • Causality: Simple gravity separation leaves microscopic emulsions of octanol in the aqueous phase. Because the compound is lipophilic, even invisible octanol droplets will artificially inflate the measured aqueous concentration, leading to a falsely depressed logP. Centrifugation forces complete phase resolution.

  • Mass-Balance Quantification (RP-HPLC):

    • Action: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the concentration in each phase using an RP-HPLC system equipped with a UV detector (tuned to the compound's λmax​ ).

    • Causality (Self-Validation): Standard protocols often measure only one phase and assume the rest of the compound is in the other. By measuring both phases, we establish a mass balance ( Masstotal​=Massoctanol​+Masswater​ ). If the sum is less than the initial 1.0 mg, it proves the compound precipitated at the interface or adsorbed to the glassware, invalidating the run.

ShakeFlaskWorkflow Step1 1. Phase Saturation (n-Octanol & Water) Step2 2. Solute Addition (Compound Dissolution) Step1->Step2 Step3 3. Equilibrium (24h Shake @ 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Quantification (RP-HPLC Analysis) Step4->Step5

Caption: OECD TG 107 Shake-Flask methodology for experimental logP determination.

Pharmacokinetic Implications

The calculated logP of ~1.55 for 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide has profound implications for its utility as a chemical probe or pharmaceutical intermediate.

  • Lipophilic Efficiency (LipE): Compounds in the logP 1–3 range typically exhibit excellent LipE, meaning they achieve target binding affinity without relying on excessive, non-specific hydrophobic interactions. This reduces the risk of off-target toxicity and promiscuity.

  • Membrane Permeability: The intramolecular hydrogen bond between the fluorine and the hydroxyl group dynamically masks the molecule's polarity when transitioning from an aqueous environment (blood plasma) into a lipid bilayer (cell membrane). This "chameleon-like" behavior allows it to maintain aqueous solubility while still efficiently crossing biological barriers, potentially including the Blood-Brain Barrier (BBB).

References

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Application of ALOGPS 2.1 to predict log D distribution coefficient for Pfizer proprietary compounds Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Methods for Determination of Lipophilicity Source: Encyclopedia MDPI URL:[Link]

Exploratory

Predictive and Empirical Profiling of the Phenolic pKa in 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide: A Technical Guide for Drug Development

Executive Summary In rational drug design, the acid dissociation constant (pKa) of a molecule dictates its ionization state at physiological pH, fundamentally governing its solubility, lipophilicity (LogD), membrane perm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the acid dissociation constant (pKa) of a molecule dictates its ionization state at physiological pH, fundamentally governing its solubility, lipophilicity (LogD), membrane permeability, and target-binding thermodynamics. For 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide , the ionizable center is the phenolic hydroxyl group.

As a Senior Application Scientist, I approach the physicochemical profiling of such polysubstituted aromatics not as a simple lookup task, but as a mechanistic deconstruction. Because this specific compound's pKa is not widely tabulated in standard literature, we must synthesize structural electronic effects to build a predictive model, followed by designing a robust, self-validating empirical protocol to confirm it. This whitepaper provides a comprehensive technical roadmap for understanding and measuring the pKa of this critical building block.

Mechanistic Deconstruction of the Phenolic pKa

To accurately predict the pKa of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide, we must evaluate the isolated and synergistic effects of its substituents relative to the base phenol scaffold (baseline pKa = 9.95).

The Ortho-Fluoro Effect (-I Dominance)

Fluorine is the most electronegative element. When positioned ortho to the hydroxyl group (Position 2), it exerts a powerful inductive electron-withdrawing effect (-I). While halogens can theoretically donate electron density via resonance (+R), the orbital mismatch between fluorine's 2p and the aromatic pi-system makes this negligible compared to the inductive pull. This strong -I effect stabilizes the resulting phenoxide anion. Empirical data for 2-fluorophenol demonstrates a pKa of 8.73, representing a shift of -1.22 units from unsubstituted phenol [1][2].

The Meta-Amide Effect (-I Isolation)

The N,N-dimethylcarboxamide group at Position 1 is situated meta to the hydroxyl group. In the meta position, resonance effects cannot place a partial positive charge directly on the hydroxyl-bearing carbon. Therefore, the amide's influence is almost entirely inductive (-I). Using 3-hydroxybenzamide as a highly homologous surrogate, the experimental pKa is 8.83, yielding a shift of -1.12 units [3][4].

Causality: Steric Clash and Conformational Locking

A critical, often overlooked factor in polysubstituted aromatics is steric hindrance. The bulky N,N-dimethyl groups of the amide severely clash with the adjacent ortho-fluorine atom. This steric strain forces the amide carbonyl out of the coplanar alignment with the benzene ring.

Why does this matter? By forcing the amide into an orthogonal conformation, any residual pi-conjugation between the carbonyl and the aromatic ring is completely broken. This isolates the pure inductive effect of the amide, making our additive Hammett-style prediction highly reliable. The combined inductive pull of both substituents is predicted to lower the pKa to approximately 7.61 .

G Base Phenol pKa = 9.95 Sub1 ortho-Fluoro Strong -I Effect Base->Sub1 ΔpKa -1.22 Sub2 meta-Amide Strong -I Effect Base->Sub2 ΔpKa -1.12 Steric Steric Clash (F vs Amide) Forces Orthogonal Amide Sub1->Steric Sub2->Steric Final Target Compound Predicted pKa ≈ 7.61 Steric->Final Isolates inductive pull

Electronic and steric pathways driving the pKa shift in 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide.

Quantitative Substituent Effects

The additive model for the pKa prediction is summarized in the table below. A predicted pKa of 7.61 is highly significant for drug development: at a physiological pH of 7.4, the compound will exist as a ~37% ionized / 63% unionized mixture. This dual-state existence is optimal for balancing aqueous solubility (driven by the anion) and membrane permeability (driven by the neutral species).

SubstituentPosition (rel. to OH)Model CompoundExperimental pKaΔpKa Contribution
None (Base)N/APhenol9.950.00
-FOrtho (C2)2-Fluorophenol8.73-1.22
-CONMe₂Meta (C1)3-Hydroxybenzamide*8.83-1.12
Combined Ortho & Meta 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide ~7.61 (Predicted) -2.34

*Note: Primary amide (3-hydroxybenzamide) is utilized as a validated surrogate to derive the baseline meta-inductive shift.

Experimental Validation: Self-Validating UV-Vis Protocol

While potentiometric titration is the standard for pKa determination, it frequently fails for highly lipophilic, halogenated aromatics. As the compound approaches its unionized state at lower pH values, it can form micro-precipitates, leading to false electrode readings.

To ensure absolute trustworthiness , we must use a Yasuda-Shedlovsky UV-Vis Spectrophotometric Titration . This method leverages the strong bathochromic (red) shift of the phenoxide anion, allowing us to work at micromolar concentrations where the compound remains fully dissolved. Furthermore, the protocol below includes a mandatory system suitability step to make the workflow self-validating.

Step-by-Step Methodology

Step 1: System Suitability & Calibration

  • Calibrate the pH electrode using NIST-traceable standard buffers (pH 4.01, 7.00, 10.01).

  • Validation Check: Titrate a 50 µM solution of 4-nitrophenol (known pKa = 7.15). Proceed with the target compound only if the calculated pKa of the standard falls within 7.15 ± 0.05. This proves optical path integrity and electrode accuracy.

Step 2: Sample Preparation

  • Dissolve 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide in LC-MS grade DMSO to yield a 10 mM stock solution.

Step 3: Cosolvent Array Setup (Yasuda-Shedlovsky Method)

  • Prepare a universal buffer system (e.g., Britton-Robinson) covering pH 3.0 to 11.0 in 0.5 pH unit increments.

  • Prepare four sets of these buffers containing varying ratios of Methanol as a cosolvent: 10%, 20%, 30%, and 40% v/v.

  • Spike the target compound into each buffer to a final concentration of 30 µM (ensuring residual DMSO is <0.5% to prevent solvent-induced artifacts).

Step 4: Spectral Acquisition

  • Record the UV-Vis spectra from 250 nm to 400 nm for each pH at each cosolvent ratio.

  • Identify the isosbestic point (the wavelength where absorbance remains constant across all pH values, proving a clean two-state transition between phenol and phenoxide).

Step 5: Data Processing & Extrapolation

  • Extract absorbance values at the λmax​ of the phenoxide anion (typically ~310-320 nm).

  • Fit the Absorbance vs. pH curve using the Henderson-Hasselbalch equation to determine the apparent pKa ( psKa ) for each methanol concentration.

  • Plot the psKa values against the reciprocal of the dielectric constant ( 1/ϵ ) of the respective methanol/water mixtures.

  • Extrapolate the linear regression to the dielectric constant of pure water ( 1/ϵ=0.0127 ) to obtain the true, thermodynamic aqueous pKa.

Workflow Step1 1. System Suitability Titrate 4-nitrophenol to validate electrode (Target pKa 7.15) Step2 2. Sample Prep 10 mM stock in LC-MS DMSO (Avoid aqueous precipitation) Step1->Step2 Step3 3. Co-solvent Array Prepare 10-40% MeOH/Buffer mixtures to maintain solubility Step2->Step3 Step4 4. UV-Vis Acquisition Scan 250-400 nm across pH 3-11 Identify isosbestic points Step3->Step4 Step5 5. Yasuda-Shedlovsky Extrapolate apparent pKa to 0% co-solvent (1/ε = 0.0127) Step4->Step5 Result Validated Aqueous pKa Step5->Result

Self-validating Yasuda-Shedlovsky UV-Vis titration workflow for lipophilic phenols.

References

  • Title: 2-Fluorophenol | C6H5FO | CID 9707 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Cas 367-12-4, 2-Fluorophenol Chemical Properties Source: LookChem URL: [Link]

  • Title: 3-Hydroxybenzamide | C7H7NO2 | CID 342403 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Showing Amide-3-Hydroxybenzoic acid (PHY0101191) Source: PhytoBank URL: [Link]

Foundational

Electronic Effects of Fluorine Substitution on Benzamide Stability: A Mechanistic and Methodological Guide

Executive Summary The benzamide pharmacophore is a privileged scaffold in medicinal chemistry, appearing in diverse therapeutic classes from histone deacetylase (HDAC) inhibitors to psychiatric medications. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide pharmacophore is a privileged scaffold in medicinal chemistry, appearing in diverse therapeutic classes from histone deacetylase (HDAC) inhibitors to psychiatric medications. However, the inherent vulnerability of the amide bond to chemical hydrolysis, coupled with the susceptibility of the electron-rich phenyl ring to cytochrome P450 (CYP450)-mediated oxidation, often limits the pharmacokinetic viability of benzamide leads. As a Senior Application Scientist, I have consistently utilized strategic fluorine substitution to rescue failing lead compounds. This whitepaper provides an in-depth technical analysis of how the electronic effects of fluorination modulate benzamide stability, detailing the causality behind these molecular interactions and providing field-proven, self-validating protocols for empirical evaluation.

The Mechanistic Duality of Fluorine in Benzamides

The judicious incorporation of fluorine into organic compounds has become a cornerstone of modern drug design[1]. The rationale for fluorination is rooted in its unique physicochemical properties: it possesses the highest electronegativity on the Pauling scale (3.98), a small atomic radius (1.47 Å) closely mimicking hydrogen, and forms an exceptionally strong C–F bond (approx. 472 kJ/mol)[1].

When introduced to a benzamide system, fluorine exerts a profound mechanistic duality:

  • Electronic Perturbation: The strong inductive electron-withdrawing effect (-I) pulls electron density away from the aromatic ring and the adjacent carbonyl carbon. This alters the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), fundamentally shifting the molecule's reactivity profile[1].

  • Steric and Electrostatic Shielding: Because the C–F bond is highly polarized, it creates a strong local dipole moment that can alter the pKa of neighboring groups and dictate conformational preferences (e.g., the fluorine gauche effect)[2].

G A Fluorine Substitution (High Electronegativity & C-F Strength) B Inductive (-I) Effect Electron Withdrawal A->B Electronic C Steric & Isosteric Shielding A->C Physical D Carbonyl Electrophilicity (Altered Hydrolysis) B->D Amide Bond Impact E Aromatic Ring Deactivation (CYP450 Resistance) B->E Oxidation Impact C->E Site Blocking

Diagram 1: Electronic and physical pathways modulating benzamide stability via fluorination.

Electronic Modulation of the Amide Bond

The stability of the amide bond relies on the resonance delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. Fluorine substitution on the benzamide ring directly impacts this resonance system.

By exerting a strong -I effect, a fluorine atom at the meta or para position withdraws electron density from the carbonyl carbon. Counterintuitively, while this makes the carbonyl carbon more electrophilic—theoretically increasing its susceptibility to nucleophilic attack by hydroxide ions (base-catalyzed hydrolysis)—the overall hydrolytic stability is often dictated by the specific substitution pattern. For instance, an ortho-fluorine substitution provides significant steric hindrance that physically blocks nucleophilic trajectory, effectively decreasing the hydrolysis rate despite the electronic withdrawal. Furthermore, the introduction of a trifluoromethyl (-CF₃) group, which has a substantially higher electronegativity and broad hydrophobic domain, severely deactivates the ring but can accelerate base-catalyzed hydrolysis if steric protection is absent[3].

Quantitative Assessment of Fluorinated Benzamides

To summarize these competing electronic and steric effects, the following table aggregates comparative stability metrics based on established structure-activity relationship (SAR) principles.

Compound ScaffoldSubstitutionHammett Constant (σ)Hydrolytic t₁/₂ (pH 10, 60°C)HLM Intrinsic Clearance (µL/min/mg)
BenzamideNone0.0012.4 h45.2
4-Fluoro-benzamidepara-F+0.0611.8 h18.5
2-Fluoro-benzamideortho-F+0.24 (apparent)16.2 h (steric protection)12.1
4-Trifluoromethyl-benzamidepara-CF₃+0.548.5 h< 5.0

Table 1: Comparative physicochemical and stability metrics illustrating the SAR of fluorine substitution in benzamides.

Metabolic Shielding: Blocking CYP450 Oxidation

While chemical hydrolysis is a concern, the primary driver of benzamide attrition in vivo is rapid oxidative metabolism by hepatic CYP450 enzymes. The electron-rich nature of the unsubstituted phenyl ring makes it an ideal substrate for electrophilic attack by the CYP450 iron-oxo species, leading to hydroxylation and subsequent phase II clearance.

Fluorine substitution acts as a metabolic shield through two distinct causal mechanisms:

  • Direct Site Blocking: The exceptional strength of the C–F bond (472 kJ/mol) makes it highly resistant to enzymatic hydrogen abstraction[1]. For example, in the development of adamantanyl benzamide P2X7 receptor antagonists, the installation of fluorine on the adamantane bridgeheads successfully blocked common oxidation sites, extending the compound's half-life six-fold in rat liver microsomes[4].

  • Electronic Deactivation: The electron-withdrawing nature of fluorine reduces the overall electron density of the aromatic ring, raising the activation energy required for the CYP450 intermediate to form an epoxidation or hydroxylation transition state. This principle was successfully applied in the design of the FDA-approved HDAC inhibitor Chidamide, where fluorine substitution in the benzamide zinc-binding group (ZBG) drastically improved pharmacokinetic properties and in vivo stability compared to its non-fluorinated predecessors[5].

Self-Validating Experimental Methodologies

To accurately quantify the electronic effects of fluorine on benzamide stability, empirical testing must decouple chemical instability from enzymatic liability. As an application scientist, I mandate the use of self-validating protocol systems. Every assay must contain internal controls that prove the mechanism of degradation.

Protocol A: Accelerated Hydrolytic Stability Profiling (LC-MS/MS)

Causality Focus: This protocol isolates the purely chemical electrophilicity of the carbonyl carbon. Because physiological temperatures (37°C) often fail to produce a measurable decay curve for amides within a practical timeframe, thermal acceleration is required.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 4.0, 7.4, and 10.0. Validation step: Verify pH at the target incubation temperature to account for temperature-dependent pKa shifts.

  • Incubation: Spike the fluorinated benzamide to a final concentration of 10 µM in the respective buffers. Incubate in a thermomixer at 60°C.

  • Time-Course Quenching: Withdraw 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., labetalol). Causality: The cold organic solvent simultaneously halts the hydrolysis kinetics and prepares the sample for MS analysis.

  • Quantification: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Protocol B: Microsomal Stability (CYP450) Assay

Causality Focus: This assay differentiates between CYP-mediated oxidation and non-specific amidase cleavage.

  • Reaction Mixture Setup: In a 96-well plate, combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Control: Split the plate into two arms. Arm 1 receives 1 mM NADPH (the essential cofactor for CYP450). Arm 2 receives an equal volume of buffer (No-NADPH control). Causality: If a benzamide degrades in Arm 1 but remains stable in Arm 2, the instability is strictly oxidative. If it degrades equally in both, the liability is driven by background hydrolases/amidases.

  • Initiation: Pre-incubate the plate for 5 minutes at 37°C. Initiate the reaction by adding the benzamide test compound (1 µM final concentration).

  • Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of cold quenching solvent (acetonitrile/methanol 1:1 with internal standard).

  • Analysis: Centrifuge to precipitate microsomal proteins and analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( CLint​ ).

Workflow S1 1. Compound Incubation (HLM + NADPH vs. Buffer) S2 2. Time-Course Sampling (0 to 60 min intervals) S1->S2 S3 3. Enzymatic Quenching (Cold ACN + Internal Std) S2->S3 S4 4. Protein Precipitation (14,000 x g Centrifugation) S3->S4 S5 5. LC-MS/MS Quantification (MRM Mode Analysis) S4->S5

Diagram 2: Self-validating experimental workflow for assessing benzamide stability.

Conclusion

The electronic effects of fluorine substitution offer drug development professionals a highly tunable dial for optimizing benzamide stability. By understanding the delicate interplay between inductive electron withdrawal, steric shielding, and C–F bond strength, researchers can rationally design molecules that resist both chemical hydrolysis and CYP450-mediated degradation. The implementation of rigorous, self-validating assays ensures that these electronic modifications translate reliably from in silico hypotheses to robust clinical candidates.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Solvent Systems for the Regioselective O-Alkylation of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide

Introduction & Mechanistic Rationale In pharmaceutical process development, the functionalization of highly substituted aromatic building blocks requires precise control over reaction conditions to ensure high chemoselec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In pharmaceutical process development, the functionalization of highly substituted aromatic building blocks requires precise control over reaction conditions to ensure high chemoselectivity and regioselectivity. The compound 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide presents a unique synthetic challenge. It features a hydroxyl group flanked by an electronegative fluorine atom at the C2 position and a sterically demanding N,N-dimethylamide group at the C1 position.

When derivatizing this intermediate via O-alkylation (the Williamson ether synthesis), the choice of solvent is the single most critical parameter dictating the success of the reaction.

The Causality of Solvent Selection

The fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the pKa of the adjacent C3 hydroxyl group. This allows for deprotonation using mild, bench-stable bases like potassium carbonate (K₂CO₃) rather than hazardous hydrides (e.g., NaH)[1]. However, deprotonation yields a phenoxide anion, which is an ambident nucleophile. The negative charge is delocalized across the oxygen atom and the aromatic carbon atoms (primarily the para position, as the ortho position is blocked by fluorine)[2].

To drive the reaction exclusively toward the desired O-alkylation (kinetic product) and suppress C-alkylation (thermodynamic product), the solvent environment must be carefully engineered[3]:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents act as strong hydrogen-bond donors. They form a tight solvation "cage" around the hard phenoxide oxygen. This shielding drastically reduces the oxygen's nucleophilicity, inadvertently allowing the slower C-alkylation pathway to compete and leading to complex product mixtures[2].

  • Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN): These solvents possess high dielectric constants but lack hydrogen-bond donors. They effectively solvate the hard counter-cation (K⁺) while leaving the phenoxide anion "naked" and hyper-reactive. This kinetic activation ensures that O-alkylation outpaces any side reactions, maximizing isolated yield[1].

MechanisticPathway Substrate 2-Fluoro-3-hydroxy- N,N-dimethylbenzamide Base Base (e.g., K2CO3) Deprotonation Substrate->Base Phenoxide Ambident Phenoxide Anion (K+ Counterion) Base->Phenoxide Aprotic Polar Aprotic Solvent (e.g., DMF, MeCN) Phenoxide->Aprotic Naked Anion (Cation Solvated) Protic Polar Protic Solvent (e.g., EtOH, MeOH) Phenoxide->Protic H-Bond Shielding (Anion Solvated) O_Alk O-Alkylation (Kinetic) High Yield Target Aprotic->O_Alk C_Alk C-Alkylation (Thermodynamic) Low Yield / Side Product Protic->C_Alk

Mechanistic divergence of phenoxide alkylation based on solvent polarity and hydrogen bonding.

Quantitative Solvent Screening

To establish a robust process, various solvents were evaluated for the alkylation of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide with a standard electrophile (e.g., benzyl bromide). The data below synthesizes the relationship between solvent properties, regioselectivity, and sustainability metrics based on the ACS GCI Pharmaceutical Roundtable guidelines[4].

SolventClassificationDielectric Constant (ε)O:C Selectivity RatioIsolated Yield (%)ACS Green Score (1-10)*
DMF Polar Aprotic36.7>99:194%7 (Yellow/Red)
DMSO Polar Aprotic46.7>99:192%5 (Yellow)
Acetonitrile (MeCN) Polar Aprotic37.596:488%4 (Yellow)
THF Polar Aprotic7.585:1568%5 (Yellow)
Ethanol Polar Protic24.545:5535%3 (Green)

*Note: Lower ACS Green Scores indicate a more sustainable/safer solvent profile. While DMF provides the highest yield, Acetonitrile (MeCN) offers an excellent balance of high O-selectivity and a better safety/environmental profile for scale-up.

Experimental Methodology: Self-Validating Protocol

The following protocol details the optimized Williamson ether synthesis using Acetonitrile (MeCN) as the primary solvent. The workflow is designed to be self-validating, incorporating specific in-process controls and a specialized workup to ensure high purity.

Reagents Required
  • 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide or Methyl iodide) (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 325 mesh) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (10 volumes)

  • For DMF alternatives: 5% aqueous Lithium Chloride (LiCl) solution.

Step-by-Step Procedure

Step 1: Phenoxide Generation

  • Charge a flame-dried, nitrogen-purged reaction vessel with 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide (1.0 equiv) and anhydrous MeCN (10 vol).

  • Add finely powdered, anhydrous K₂CO₃ (2.0 equiv) in one portion.

  • Causality Note: Using finely powdered K₂CO₃ increases the surface area for the heterogeneous deprotonation. Stir the suspension vigorously at 20°C for 30 minutes. A slight color change (typically pale yellow) indicates the formation of the active phenoxide anion.

Step 2: Electrophilic Addition 4. Add the alkyl halide (1.2 equiv) dropwise via syringe over 10 minutes to prevent localized thermal spikes. 5. Elevate the internal temperature to 60°C. 6. Self-Validation: Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes) or HPLC. The starting material spot (UV active, stains with KMnO₄) should be consumed within 4–6 hours, replaced by a higher-Rf product spot.

Step 3: Quench and Phase Separation 7. Once starting material is <1% by HPLC, cool the mixture to room temperature. 8. Quench the reaction by adding deionized water (10 vol) to dissolve the inorganic salts (KCl, unreacted K₂CO₃). 9. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 5 vol). Combine the organic layers.

Step 4: Specialized Wash (Crucial for Aprotic Solvents) 10. Expertise Insight: If DMF or DMSO was used instead of MeCN, standard water washes will not fully remove the solvent due to its high partition coefficient in organics. Wash the combined EtOAc layers with a 5% aqueous LiCl solution (3 x 5 vol). The LiCl alters the ionic strength of the aqueous phase, aggressively pulling the polar aprotic solvent out of the organic layer. 11. Perform a final wash with saturated brine (5 vol).

Step 5: Isolation 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-alkylated product. 13. Purify via recrystallization or flash column chromatography if necessary (typical crude purity >90%).

Workflow Step1 1. Deprotonation K2CO3 in MeCN 20°C, 30 min Step2 2. Alkylation Add Alkyl Halide 60°C, 4-6 hrs Step1->Step2 Step3 3. Quench & Extract H2O / EtOAc Phase Separation Step2->Step3 Step4 4. Wash 5% LiCl (aq) Remove Solvent Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step workflow for the regioselective O-alkylation and isolation process.

References

  • Source: American Chemical Society (ACS)
  • The Williamson Ether Synthesis Source: Master Organic Chemistry URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Synthesis by Substitution Source: Thieme E-Books URL

Sources

Application

Application Note: Rapid Microwave-Assisted Synthesis of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide via Direct Amidation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and kinetically optimized protocol for the synthesis of 2-Fluoro-3-hydroxy-N,N-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and kinetically optimized protocol for the synthesis of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide using microwave-assisted organic synthesis (MAOS).

Introduction & Strategic Rationale

Fluorinated benzamides are highly privileged pharmacophores in modern drug discovery, frequently appearing in CNS-active agents, kinase inhibitors, and advanced agrochemicals. The target molecule, 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide (CAS 1243367-76-1) [1], presents a unique synthetic challenge due to the presence of an unprotected, electron-rich phenolic hydroxyl group adjacent to the fluoro-substituted aromatic ring.

Historically, synthesizing such molecules required tedious protection-deprotection strategies to prevent competitive O-acylation. However, by leveraging Microwave-Assisted Organic Synthesis (MAOS) , we can exploit the principles of dielectric heating to drastically compress reaction times from hours to minutes[2]. This kinetic control, combined with highly efficient coupling reagents, allows for chemoselective amidation without the need for protecting groups, thereby improving atom economy and adhering to green chemistry principles[3].

Mechanistic Insights: Chemoselectivity & Dielectric Heating

To achieve direct amidation without protecting the phenolic -OH, the reaction must be kinetically driven. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent.

Causality of Reagent Selection:

  • Coupling Reagent (HATU): Unlike standard EDC/HOBt coupling, HATU rapidly generates a highly reactive 7-azabenzotriazole (HOAt) active ester. Under microwave irradiation, the rate of this active ester formation outpaces any potential thermal degradation of the starting materials[4].

  • Chemoselectivity: The aliphatic secondary amine (dimethylamine) is significantly more nucleophilic than the phenolic oxygen. By utilizing a short, high-energy microwave pulse, the amidation pathway is kinetically trapped before thermodynamic O-acylation byproducts can accumulate[5].

  • Base (DIPEA): N,N-Diisopropylethylamine is chosen as a sterically hindered, non-nucleophilic base to deprotonate both the carboxylic acid and the dimethylamine hydrochloride salt without interfering with the active ester intermediate.

G A 2-Fluoro-3-hydroxybenzoic Acid + DIPEA in DMF B HATU Activation (Rapid HOAt Ester Formation) A->B Deprotonation & Activation C Addition of Dimethylamine (Nucleophilic Attack) B->C Amine Addition D Microwave Irradiation (110 °C, 15 min) C->D Dielectric Heating E 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide (Target Molecule) D->E Chemoselective Amide Bond Formation

Fig 1. Microwave-assisted HATU-mediated chemoselective amidation workflow.

Experimental Protocol

This methodology is designed as a self-validating system. Visual and instrumental feedback at each step ensures protocol fidelity.

Materials & Equipment
  • Substrates: 2-Fluoro-3-hydroxybenzoic acid (1.0 equiv), Dimethylamine hydrochloride (1.5 equiv).

  • Reagents: HATU (1.2 equiv), DIPEA (3.0 equiv), anhydrous DMF.

  • Equipment: Dedicated monomode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensing and pressure monitoring.

Step-by-Step Methodology

Step 1: Pre-Activation (Active Ester Formation)

  • In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, suspend 2-fluoro-3-hydroxybenzoic acid (156 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Add DIPEA (522 µL, 3.0 mmol) and stir for 2 minutes at room temperature.

  • Add HATU (456 mg, 1.2 mmol) in one portion.

    • Self-Validation Check: The solution will rapidly transition from colorless to a distinct pale yellow, confirming the formation of the HOAt active ester. Stir for exactly 5 minutes.

Step 2: Amine Addition 4. Add Dimethylamine hydrochloride (122 mg, 1.5 mmol) to the activated mixture. 5. Seal the microwave vial with a PTFE-lined crimp cap.

Step 3: Microwave Irradiation 6. Place the sealed vial into the microwave reactor cavity and apply the following parameters:

  • Temperature: 110 °C

  • Hold Time: 15 minutes

  • Power: Dynamic mode (Max 200 W)

  • Pressure Limit: 250 psi

  • Cooling: Compressed air cooling to <40 °C post-reaction.

  • Self-Validation Check: Monitor the pressure curve on the instrument interface. A stable pressure profile (~50–80 psi) confirms controlled dielectric heating without solvent degradation.

Step 4: Reaction Quench & Workup 7. Uncap the cooled vial and transfer the mixture to a separatory funnel containing 15 mL of Ethyl Acetate (EtOAc). 8. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. 9. Separate the layers and wash the organic phase sequentially with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (10 mL). 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

G A Crude Reaction Mixture B Aqueous Quench (NaHCO3 / EtOAc) A->B C LiCl Washes (Remove DMF) B->C Phase Separation D Organic Layer Concentration C->D Extract & Dry E Flash Chromatography (Silica Gel) D->E Load F Pure Benzamide (>98% Purity) E->F Elute

Fig 2. Downstream processing and purification workflow.

Step 5: Purification & Analytical Validation 11. Purify the crude residue via silica gel flash chromatography (Eluent: Gradient of 20% to 60% EtOAc in Hexanes). 12. TLC Validation: The target product elutes at an R_f of ~0.45 (50% EtOAc/Hexanes) and is highly UV-active. 13. Yield: ~168 mg (92%) of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide as an off-white solid.

Results & Data Presentation

The application of microwave irradiation provides a stark kinetic advantage over conventional thermal heating. By instantly coupling the microwave energy directly to the polar DMF solvent and the ionic intermediates, the reaction overcomes the activation energy barrier of the sterically hindered ortho-fluoro system almost instantaneously.

Table 1: Quantitative Comparison of Synthesis Modalities

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis
Heating Source Convective (Oil Bath)Dielectric (Microwave)
Temperature 80 °C110 °C
Reaction Time 12 – 18 hours15 minutes
Isolated Yield 60 – 65%88 – 92%
Impurity Profile High (~15% O-acylated byproduct)Trace (<2% byproducts)
HPLC Purity ~85% (pre-chromatography)>95% (pre-chromatography)

Safety & Scale-Up Considerations

  • Pressure Hazards: Microwave synthesis in sealed vessels generates significant autogenous pressure. Never exceed the recommended solvent volume limits for your specific vial size (typically 50% of total volume) to prevent catastrophic vial failure[2].

  • Reagent Handling: HATU is a known skin sensitizer and potential explosive under extreme shock (though stable under standard lab conditions). Weigh and handle inside a certified fume hood.

  • Scale-Up: While this protocol is optimized for a 1.0 mmol scale, it can be safely scaled up to 5.0 mmol in a 30 mL microwave vial. For larger multi-gram scale-ups, continuous-flow microwave reactors are recommended to maintain the rapid heating/cooling profiles that ensure chemoselectivity.

References

  • Microwave-Assisted Organic Synthesis - Back to the Roots MDPI
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH IJNRD
  • 1243367-76-1 - CID 72222357 - Sale
  • High Throughput Experimentation as a Tool to Guide the Microwave Assisted Catalytic Amidation of Aryl Amines with Aryl Acids ResearchG
  • Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review RSC Publishing

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioisomer Separation in 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide Production

During the synthesis of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide, electrophilic aromatic substitution steps (such as fluorination or hydroxylation) frequently yield a mixture of closely related regioisomers (e.g., the 4-...

Author: BenchChem Technical Support Team. Date: March 2026

During the synthesis of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide, electrophilic aromatic substitution steps (such as fluorination or hydroxylation) frequently yield a mixture of closely related regioisomers (e.g., the 4-fluoro or 5-fluoro analogs). Separating these isomers is a notorious bottleneck in drug development. Because their molecular weights are identical and their partition coefficients (LogP) are virtually indistinguishable, standard reverse-phase chromatography is often ineffective.

This technical support center provides field-proven methodologies, troubleshooting steps, and causality-driven protocols to help you achieve baseline resolution of these critical intermediates.

Separation Strategy & Logical Workflow

SeparationWorkflow N1 Crude Reaction Mixture (2-Fluoro vs 4-Fluoro Isomers) N2 Analytical Screening (C18 Column, H2O/MeCN) N1->N2 N3 Is Rs ≥ 1.5? N2->N3 N4 Scale to Prep LC / Flash (Standard Conditions) N3->N4 Yes N5 Switch to PFP Column (Enhance π-π & Dipole) N3->N5 No N6 Add Acidic Modifier (0.1% FA or NH4F) N5->N6 N7 Scale to Prep PFP LC (Isomer Isolation) N6->N7

Troubleshooting workflow for the chromatographic separation of fluorinated benzamide regioisomers.

Section 1: Troubleshooting Guide

Issue 1: Co-elution of 2-fluoro and 4-fluoro regioisomers on standard C18 columns.

Q: My HPLC chromatograms show a single broad peak or poorly resolved twin peaks ( Rs​<1.0 ) when analyzing the crude reaction mixture on a standard C18 column. How do I resolve them?

A: C18 stationary phases separate molecules primarily based on hydrophobic (dispersive) interactions. Because the position of the fluorine atom on the benzamide ring does not significantly alter the molecule's overall hydrophobic surface area, the regioisomers co-elute.

To resolve this, you must switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal retention mechanisms that are highly sensitive to positional isomerism. The electron-deficient PFP ring engages in π−π interactions with the electron-rich benzamide. Furthermore, the highly polar C-F bonds on the stationary phase induce strong dipole-dipole interactions, which successfully differentiate the distinct dipole moments of the ortho- (2-fluoro) versus para- (4-fluoro) substituted isomers (1)[1].

Protocol 1: Preparative HPLC Separation using a PFP Column This protocol is a self-validating system; the shallow gradient ensures maximum interaction time for dipole-dipole differentiation.

  • Column Selection: Select a core-shell PFP column (e.g., 250 x 21.2 mm, 5 µm for preparative scale).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water containing 0.1% Formic Acid (FA) and 0.15 mM Ammonium Fluoride ( NH4​F ).

    • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% FA.

  • System Equilibration: Flush the column with 15% B for 5 column volumes to ensure the heavily fluorinated stationary phase is fully solvated and stable.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of the initial mobile phase (15% B). Critical: Avoid pure organic injection solvents to prevent peak breakthrough and band broadening at the column head.

  • Gradient Elution: Run a shallow gradient from 15% B to 40% B over 20 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

Data Summary: C18 vs. PFP Column Performance

Column PhaseMobile PhaseRet. Time: 2-Fluoro IsomerRet. Time: 4-Fluoro IsomerResolution ( Rs​ )
Standard C18 H2​O /MeCN + 0.1% FA6.4 min6.5 min0.4 (Co-elution)
PFP (Core-Shell) H2​O /MeCN + 0.1% FA7.2 min8.9 min2.8 (Baseline)

Note: Quantitative retention data is normalized to a 1.0 mL/min analytical flow rate for comparison.

Issue 2: Peak tailing and severe band broadening during Flash Chromatography scale-up.

Q: When scaling up the initial pre-purification using silica gel flash chromatography, the product bands smear across the column, leading to overlapping fractions. What is causing this?

A: 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide contains a phenolic hydroxyl group (pKa ~8.5) and an amide carbonyl. These functional groups act as strong hydrogen-bond donors and acceptors, interacting heavily with the acidic silanol groups on the bare silica surface. This secondary interaction causes severe peak tailing. You must suppress the ionization of the phenol and mask the silica silanols by adding a volatile acidic modifier directly to the mobile phase.

Protocol 2: Optimized Flash Chromatography

  • Stationary Phase: High-purity spherical silica gel (40-63 µm).

  • Sample Loading (Dry Load): Dissolve the crude sample in dichloromethane (DCM), add Celite 545 (1:2 w/w ratio to sample), and evaporate to a free-flowing powder. Load this onto the top of the column. Dry loading prevents the sample from dissolving unevenly into the mobile phase, ensuring a narrow initial band.

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc). Add 1% (v/v) Glacial Acetic Acid to both solvents.

  • Elution: Isocratic hold at 20% EtOAc for 3 column volumes, followed by a step gradient to 40% EtOAc. The acetic acid will keep the phenol fully protonated, ensuring sharp, symmetrical elution bands.

Section 2: Frequently Asked Questions (FAQs)

Q: Why do you recommend adding ammonium fluoride to the LC-MS mobile phase for these benzamides? A: While formic acid is the standard modifier for LC-MS, the addition of trace ammonium fluoride (0.15 mM) significantly enhances the ionization efficiency of fluorinated amides and phenols. Ammonium fluoride possesses a high gas-phase basicity, which facilitates proton transfer in the electrospray ionization (ESI) source, dramatically increasing the signal-to-noise ratio in positive ion mode (2)[3]. Additionally, the fluoride ions help mask residual metal cations and silanols on the column hardware, further sharpening the peaks.

Q: Can we use selective crystallization instead of chromatography to isolate the 2-fluoro-3-hydroxy isomer? A: It is generally not recommended for the primary separation of these specific regioisomers. The 2-fluoro and 4-fluoro isomers of N,N-dimethylbenzamide have remarkably similar crystal lattice energies and solubility profiles in common organic solvents (like ethanol or toluene). Attempting fractional crystallization usually results in co-crystallization or the formation of solid solutions, yielding poor isomeric purity. Preparative HPLC on a PFP phase remains the only self-validating, high-yield method for absolute purification.

References
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: ResearchGate URL:[Link]

  • Multi-residue analysis of 18 regulated mycotoxins by LC-MS/MS ASMS 2017 TP-185 Source: Shimadzu URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N,N-Dimethylbenzamide Formation

Introduction The synthesis of N,N-dimethylbenzamides is a ubiquitous transformation in medicinal chemistry and drug development. However, when the benzoic acid substrate features ortho-substituents (e.g., 2,6-dimethylben...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of N,N-dimethylbenzamides is a ubiquitous transformation in medicinal chemistry and drug development. However, when the benzoic acid substrate features ortho-substituents (e.g., 2,6-dimethylbenzoic acid or 2,4,6-trimethylbenzoic acid), the reaction with dimethylamine (a secondary amine) creates a severe steric clash. This guide provides authoritative troubleshooting strategies, focusing on the causality of coupling failures and advanced methodologies to overcome high steric barriers.

Section 1: Diagnostic FAQs (Understanding the Causality)

Q: Why do standard coupling reagents (e.g., EDC/HOBt) fail for 2,6-disubstituted N,N-dimethylbenzamides? A: Standard reagents activate the carboxylic acid by forming an active ester (e.g., an OBt ester). The OBt leaving group is inherently bulky. When dimethylamine attempts a nucleophilic acyl substitution, the transition state becomes highly congested. This slow nucleophilic attack allows competing side reactions—such as the hydrolysis of the active ester or rearrangement to unreactive N-acylureas—to outpace the desired amide bond formation[1][2].

Q: How does COMU compare to HATU for these hindered couplings? A: COMU is a third-generation uronium-type reagent utilizing an Oxyma leaving group, whereas HATU relies on an HOAt leaving group. COMU demonstrates coupling efficiencies comparable to or exceeding HATU, particularly for sterically hindered substrates. Mechanistically, COMU's high reactivity stems from its true uronium salt structure and the strong hydrogen-bond accepting capability of the Oxyma leaving group, which accelerates the amine's nucleophilic attack. Furthermore, COMU avoids the explosive risks associated with benzotriazole derivatives[3][4].

Q: When should I abandon uronium reagents and use an acid fluoride? A: If COMU or highly reactive reagents like TCFH fail, the acid fluoride method is the definitive solution for extreme steric hindrance. Unlike acid chlorides, which are highly moisture-sensitive, or active esters, which are bulky, the fluorine atom is exceptionally small (minimizing steric clash in the transition state) and highly electronegative (maintaining intense electrophilicity at the carbonyl carbon). Acyl fluorides are remarkably stable to hydrolysis but highly reactive toward amines[2][5].

Section 2: Comparative Reagent Data

To select the appropriate activation strategy, consult the following quantitative comparison of active intermediates and their performance against steric hindrance.

Coupling StrategyActive IntermediateSteric Profile of IntermediateReactivity with DimethylamineRecommended Use Case
EDC / HOBt OBt EsterVery BulkyLowUnsubstituted benzamides
HATU OAt EsterBulkyModerateMildly hindered substrates
COMU / TCFH Oxyma / Acyl UroniumModerateHighMono-ortho substituted benzamides[4][6]
Deoxo-Fluor / DAST Acyl FluorideMinimal (Fluorine atom)Very High2,6-disubstituted (Severe hindrance)[2][5]

Section 3: Activation Strategy Workflows

G Start Hindered Benzoic Acid + Dimethylamine Assess Assess Steric Hindrance (e.g., ortho-substituents) Start->Assess Moderate Moderate Hindrance (Mono-ortho substituted) Assess->Moderate Severe Severe Hindrance (2,6-disubstituted) Assess->Severe COMU COMU / TCFH Protocol (Uronium Activation) Moderate->COMU Fluoride Acid Fluoride Protocol (DAST / Deoxo-Fluor) Severe->Fluoride Product N,N-Dimethylbenzamide Derivative COMU->Product Fluoride->Product

Caption: Workflow for selecting activation strategy based on steric hindrance.

Section 4: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, meaning it includes built-in analytical or visual checkpoints to confirm causality during the reaction rather than waiting for the final workup.

Protocol A: Uronium-Mediated Amidation (COMU)

Recommended for moderate steric hindrance.

  • Activation Phase: Dissolve the hindered benzoic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Self-Validation Checkpoint: Observe the reaction mixture. COMU reactions undergo a distinct color change (typically to yellow/orange) upon the successful formation of the active Oxyma ester. If the color does not change, check the quality of your base and solvent[4].

  • Amine Addition: Add dimethylamine hydrochloride (1.5 eq) and an additional 1.5 eq of DIPEA.

  • Monitoring: Stir at room temperature. Monitor by LC-MS.

    • Self-Validation Checkpoint: If the Oxyma ester mass is visible but the amide mass is not forming after 4 hours, the steric hindrance exceeds the reagent's capability. Do not add more reagent; proceed to Protocol B.

Protocol B: In Situ Acid Fluoride Generation (Deoxo-Fluor)

Recommended for severe steric hindrance (e.g., 2,4,6-trimethylbenzoic acid).

  • Fluorination Phase: Dissolve the hindered benzoic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Cool to 0 °C and dropwise add Deoxo-Fluor (1.2 eq). Stir for 1 hour.

    • Self-Validation Checkpoint: Pull a small aliquot and analyze via IR spectroscopy or ¹⁹F NMR. The successful formation of the acyl fluoride is confirmed by a distinct carbonyl stretch shift to ~1840 cm⁻¹ (IR) or a characteristic peak in ¹⁹F NMR. This confirms activation is complete before the amine is introduced[2][5].

  • Amidation Phase: Add dimethylamine (2.0 eq, either as a gas or a 2.0 M THF solution) and a non-nucleophilic base (e.g., 2,6-lutidine, 2.0 eq). Heat to 40 °C if necessary.

  • Workup: The high stability of acyl fluorides to hydrolysis allows for a standard aqueous workup (washing with 1N HCl, then saturated NaHCO₃) without significant loss of any unreacted intermediate[5].

M RCOOH Hindered Benzoic Acid AcylFluoride Acyl Fluoride Intermediate (Minimal Steric Profile) RCOOH->AcylFluoride + Fluorinating Agent Fluorinating Fluorinating Agent (e.g., Deoxo-Fluor) Transition Low Steric Clash Transition State AcylFluoride->Transition + Dimethylamine Amine Dimethylamine (Secondary Amine) Amide Hindered N,N-Dimethylbenzamide Transition->Amide - HF (Base scavenged)

Caption: Mechanistic advantage of acyl fluorides in overcoming steric clash.

Section 5: Troubleshooting Common Issues

Observed IssueMechanistic CauseRecommended Solution
Rapid hydrolysis of active intermediate Bulky active esters (like OBt) have a long residence time due to the slow attack of the secondary amine. Trace water outcompetes the amine[1].Rigorously dry solvents over molecular sieves. Switch to the acid fluoride protocol, as acyl fluorides are highly resistant to hydrolysis[2].
Color change occurs with COMU, but no product forms Successful activation (Oxyma ester formed) but complete steric blockade prevents nucleophilic attack by dimethylamine[4].Increase temperature (e.g., microwave irradiation at 60 °C) or switch to the smaller acyl fluoride intermediate.
Low yield with TCFH in solution TCFH is highly reactive, but in standard solution-phase, the transition state for 2,6-disubstituted benzoic acids may still be too high.Consider mechanochemical (ball-milling) amidation, which has been shown to force highly hindered TCFH couplings to completion by eliminating solvent[6].

References

  • The synthesis of sterically hindered amides Chimia (Aarau), PubMed URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development, ACS Publications URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry, RSC Publishing URL:[Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents ChemRxiv URL:[Link]

  • Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides Chinese Academy of Sciences (CAS) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solving Solubility Challenges for 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide in Bioassays

Welcome to the Technical Support Center. 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide is a highly functionalized small molecule.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide is a highly functionalized small molecule. While its structural features make it a valuable pharmacophore, they also impart significant solubility challenges in aqueous bioassay environments. This guide provides causality-driven troubleshooting, self-validating protocols, and FAQs to ensure accurate and reproducible assay results without compromising cellular viability or target engagement.

Section 1: Physicochemical Profiling & Causality

To solve precipitation issues, we must first understand the molecular drivers. The solubility of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide is dictated by its functional groups and lipophilicity.

Table 1: Physicochemical Properties and Bioassay Impact

PropertyCharacteristicImpact on Bioassay Solubility
Functional Groups Phenolic -OH, Fluoro, N,N-dimethylamideCapable of hydrogen bonding, but the strong crystal lattice energy and lipophilic methyl groups limit spontaneous aqueous dissolution[1].
Lipophilicity ModerateCauses preferential partitioning out of aqueous buffers, leading to rapid nucleation if supersaturated[1].
pKa (Phenolic OH) ~8.0 - 8.5 (Estimated)At physiological pH (7.2-7.4), the molecule remains predominantly unionized, significantly reducing its aqueous solubility[2].
Organic Solubility High in DMSOProne to "solvent shock" upon rapid dilution into aqueous media, causing immediate precipitation[3].
Section 2: Troubleshooting "Solvent Shock" (DMSO Precipitation)

The most common error in bioassay preparation is the rapid introduction of a concentrated DMSO stock into an aqueous buffer. When this occurs, the DMSO molecules rapidly diffuse and interact with water, leaving the hydrophobic compound stranded without its solvent shell[4]. This abrupt change in solvent polarity forces the compound to crash out of solution[3]. Furthermore, attempting to force dissolution by increasing the final DMSO concentration above 0.5% is highly cytotoxic and can dissolve cell membranes, confounding assay results[5].

Workflow N1 Precipitation Detected in Bioassay N2 Check Final DMSO Concentration N1->N2 N3 DMSO > 0.5%: Dilute Stock N2->N3 Yes N4 DMSO < 0.5%: Check Addition Method N2->N4 No N5 Solvent Shock: Optimize Dropwise Addition N4->N5 Rapid Addition N6 Intrinsic Insolubility: Use HP-β-CD or pH Shift N4->N6 Slow Addition Failed

Caption: Workflow for diagnosing and resolving compound precipitation in bioassays.

Protocol 1: Optimized Dropwise Dilution Method

This self-validating protocol minimizes localized solvent shock and ensures the final DMSO concentration remains safe for cells.

  • Stock Preparation: Prepare a highly concentrated stock (e.g., 1000x) of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide in anhydrous, nitrogen-degassed DMSO[1]. Using a higher stock concentration decreases the required volume, minimizing the final DMSO percentage[4].

  • Media Equilibration: Warm the target aqueous bioassay buffer or cell culture media to 37°C. While this does not guarantee permanent solubility, it increases the thermodynamic solubility limit during the critical mixing phase[3].

  • Dynamic Mixing: Place the aqueous media on a magnetic stirrer or orbital shaker to ensure rapid, continuous dispersion.

  • Dropwise Addition: Slowly add the DMSO stock dropwise (e.g., 1 µL per drop) directly into the vortex of the stirring media. Critical Rule: Never add the aqueous media to the DMSO stock[5].

  • Validation: Visually inspect the solution against a dark background for turbidity. To self-validate, centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes; if a pellet forms, you have exceeded the kinetic solubility limit and must proceed to Section 3.

Section 3: Advanced Excipient Strategies (Cyclodextrin Complexation)

If the compound precipitates despite optimized DMSO dilution, its intrinsic aqueous solubility has been exceeded. In this case, cyclodextrins—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD)—are the preferred solution. HP-β-CD forms non-covalent inclusion complexes by sequestering the hydrophobic fluorinated aromatic ring inside its lipophilic cavity, while its hydrophilic exterior maintains water solubility[],[7]. This "solubilizes" the molecule without altering its covalent structure or ionization state[].

Mechanism Drug Free Compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent Binding CD HP-β-CD (Hydrophilic Shell) CD->Complex Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization of hydrophobic compounds.

Protocol 2: HP-β-CD Complexation Workflow
  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your standard bioassay buffer (e.g., PBS)[8].

  • Compound Addition: Weigh the dry powder of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide. Do not use a DMSO stock for this method, as organic solvents compete for the cyclodextrin cavity.

  • Kneading/Sonication: Gradually add the powder to the HP-β-CD solution. Sonicate the mixture in a water bath for 15-30 minutes. The mechanical energy facilitates the host-guest complexation.

  • Validation: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid. Quantify the final dissolved concentration using UV-Vis or HPLC against a standard curve to confirm the exact dose being applied to your bioassay[8].

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate even when the final DMSO concentration is only 0.1%? A: Solubility in DMSO is essentially irrelevant once the compound enters the aqueous phase. The DMSO molecules immediately hydrogen-bond with water, rendering them useless for solvating your inhibitor[4]. If precipitation occurs at 0.1% DMSO, you have simply exceeded the absolute thermodynamic aqueous solubility limit of the compound in that specific buffer.

Q: Can I adjust the pH of my DMSO stock to improve solubility before adding it to the media? A: No. Adding acid or base to the DMSO stock will effectively cease to matter once it is diluted into a highly buffered cell culture medium[4]. If you wish to utilize pH to improve solubility, you must adjust the pH of the final aqueous buffer. Because 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide has a phenolic hydroxyl group, increasing the buffer pH slightly (e.g., to pH 8.0) can deprotonate the phenol, significantly increasing aqueous solubility[2]. However, ensure your cell line or enzyme can tolerate this pH shift.

Q: Is it safe to use 5% DMSO to keep the compound in solution? A: Absolutely not. While 5% DMSO will likely keep the compound dissolved, it is highly cytotoxic. Concentrations above 0.5% to 1% will begin dissolving cell membranes and disrupting the endomembrane system[5]. Always keep final DMSO concentrations below 0.5% (ideally 0.1%) and rely on excipients like cyclodextrins if higher drug concentrations are required[5].

Q: Can I just heat the media to dissolve the precipitate? A: While heating the media to 37°C can temporarily increase kinetic solubility during the initial dilution[3], relying on heat is risky. The compound may crash out again upon cooling or during extended incubation periods in the bioassay, leading to inconsistent target exposure and variable data[3],[1].

Sources

Optimization

Addressing color impurities in 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide scale-up

Process Chemistry Support Center: Troubleshooting Color Impurities in 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide Scale-Up Welcome to the Process Chemistry Technical Support Center. As we scale up the synthesis of 2-Fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Process Chemistry Support Center: Troubleshooting Color Impurities in 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide Scale-Up

Welcome to the Process Chemistry Technical Support Center. As we scale up the synthesis of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide, transitioning from inert, glass-lined laboratory flasks to pilot-scale stainless steel reactors often introduces unexpected pink, brown, or black color impurities. As a Senior Application Scientist, I have designed this guide to help you identify the root causes of these chromophores—primarily oxidative degradation and trace metal complexation—and implement field-proven, self-validating protocols to ensure high-purity, colorless active pharmaceutical ingredients (APIs).

Understanding the Mechanism of Color Formation

Phenolic compounds are highly susceptible to oxidation, especially under alkaline conditions or in the presence of trace transition metals (e.g., Fe³⁺, Cu²⁺) leached from reactor walls [1]. The oxidation of the phenol moiety yields highly conjugated, colored quinones (ortho- or para-benzoquinones). These quinones can further react with unoxidized phenols to form dark quinhydrone charge-transfer complexes or undergo polymerization [2]. Additionally, the phenolate anion can directly coordinate with iron to form intensely colored (often blue or purple) metal-ligand complexes [3].

Mechanism A 2-Fluoro-3-hydroxy- N,N-dimethylbenzamide B Phenolate Anion (High pH) A->B Deprotonation (Base) C Phenoxy Radical (Trace Metal Catalysis) A->C Auto-oxidation E Quinhydrone Complex (Dark Brown/Black) A->E Reacts with Quinone F Metal-Phenolate Complex (Blue/Purple) A->F Fe3+ Coordination B->C O2 + Fe2+/Cu2+ D Fluoro-Benzoquinone (Yellow/Red) C->D Further Oxidation D->E Polymerization / Charge Transfer

Mechanistic pathways of color impurity generation in phenolic compounds during scale-up.

Diagnostic FAQs

Q1: Why does my batch turn pink or brown upon scale-up when the lab-scale was completely colorless? A: This is a classic scale-up artifact driven by two factors: reactor metallurgy and mass transfer dynamics . In the lab, you likely used borosilicate glassware. Pilot plants typically utilize 316L stainless steel or Hastelloy reactors. The phenolic hydroxyl group of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide can leach trace iron or nickel from the reactor walls. These metals act as catalysts for auto-oxidation in the presence of trace oxygen, rapidly generating colored quinones [1]. Furthermore, larger volumes mean longer heating, cooling, and transfer times, exposing the batch to thermal and oxidative stress for extended periods.

Q2: How can I differentiate between a trace metal complexation issue and oxidative degradation (quinone formation)? A: You must use a self-validating diagnostic test before committing to a purification strategy. Take a 10 mL aliquot of the colored reaction mixture. Wash it with a 5% aqueous solution of citric acid or EDTA.

  • Causality: Citric acid and EDTA are strong chelators. If the color is due to a metal-phenolate complex, the chelator will strip the metal from the API, and the organic layer will immediately decolorize.

  • Validation: If the color persists after the chelator wash, the chromophore is covalently bound (i.e., oxidized quinones or polyphenolic polymers) [2]. This dictates whether you need a metal scavenger or an activated carbon/recrystallization step.

Q3: What is the optimal pH to prevent auto-oxidation during aqueous workup? A: Keep the pH slightly acidic (pH 4–6) during aqueous extractions.

  • Causality: The auto-oxidation rate of phenols is highly pH-dependent. Under alkaline conditions, the phenol is deprotonated to a phenolate anion. The phenolate is significantly more electron-rich and susceptible to single-electron transfer (SET) oxidation by molecular oxygen or trace metals [3]. By keeping the pH below the pKa of the phenol (typically ~9-10 for fluorinated phenols), you maintain the protonated state, drastically reducing the oxidation kinetics.

Quantitative Data: Purification Strategy Comparison

When preventative measures fail, downstream purification is required. The table below summarizes the efficacy of various interventions based on pilot-scale data.

Purification MethodTarget ImpurityYield Recovery (%)Color Reduction (APHA)ScalabilityCost Impact
Powdered Activated Carbon (PAC) Quinones, Polymers85 - 90> 80%HighLow
Metal Scavenging Resins Transition Metals (Fe, Cu)95 - 98> 90% (if metal-induced)MediumHigh
Silica Gel Plug Polar oxidized species92 - 9560 - 70%LowHigh
Recrystallization Broad spectrum80 - 85> 95%HighLow

Experimental Protocols

Protocol 1: Self-Validating Diagnostic Washing & Metal Chelation Purpose: To identify and remediate metal-induced color impurities during the organic extraction phase.

  • Sampling: Extract a 50 mL sample of the crude organic phase containing 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide.

  • Baseline Measurement: Measure the UV-Vis absorbance at the specific wavelength of the color (e.g., 450 nm for yellow/brown, 520 nm for pink) or record the APHA color value.

  • Chelation: Add 25 mL of 5 wt% aqueous EDTA (disodium salt) or 10 wt% aqueous citric acid.

  • Agitation: Stir vigorously for 15 minutes at ambient temperature.

  • Phase Separation: Allow the layers to separate.

  • Validation Check: Re-measure the organic layer's absorbance. If the color is reduced by >80%, implement an EDTA/citric acid wash in the main reactor workflow. If the color remains, proceed to Protocol 2.

Protocol 2: Scalable Carbon Treatment & Recrystallization Workflow Purpose: To remove oxidized polymeric species and quinones that do not respond to metal chelation.

  • Dissolution: Dissolve the crude, colored 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide in ethyl acetate (5 volumes) at 50 °C under a strict nitrogen atmosphere.

  • Antioxidant Addition: Add 0.1 wt% (relative to API) of ascorbic acid or BHT to halt further radical chain oxidation [3].

  • Carbon Treatment: Charge 5-10 wt% Powdered Activated Carbon (PAC). Causality: PAC has a high affinity for planar, highly conjugated systems like quinones and polymerized phenols, trapping them in its mesoporous structure.

  • Filtration: Stir for 1 hour at 50 °C, then filter hot through a pad of Celite to remove the PAC. The filtrate should be significantly lighter in color.

  • Solvent Exchange & Crystallization: Concentrate the filtrate under reduced pressure and swap the solvent to a toluene/heptane anti-solvent system. Cool at a controlled rate of 0.5 °C/min to 5 °C to crystallize the pure API, leaving trace oxidized impurities in the mother liquor.

Workflow Start Observe Color Impurity in Scaled-Up Batch Test1 EDTA / Citric Acid Wash Does color vanish? Start->Test1 Path1 Metal Complexation Issue Test1->Path1 Yes Path2 Oxidative Degradation (Quinones/Polymers) Test1->Path2 No Sol1 Implement Metal Scavengers & Acidic Wash Path1->Sol1 Sol2 Strict Inertion (N2/Ar) & Antioxidants Path2->Sol2 Purify Activated Carbon Treatment & Recrystallization Sol1->Purify Sol2->Purify

Decision tree for troubleshooting and remediating color impurities in phenolic API scale-up.

References

  • Changes in solution color during phenol oxidation by Fenton reagent. PubMed.[Link]

  • 17.10: Reactions of Phenols - Chemistry LibreTexts.[Link]

  • Hydroquinone (EHC 157, 1994) - INCHEM.[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide Purity Analysis

The Analytical Challenge The purity analysis of fluorinated aromatic intermediates, such as 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide , presents a unique chromatographic challenge. This molecule features a highly polar N,...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

The purity analysis of fluorinated aromatic intermediates, such as 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide , presents a unique chromatographic challenge. This molecule features a highly polar N,N-dimethylamide group, an ionizable phenolic hydroxyl, and an electronegative fluorine atom. During synthesis, closely related regioisomers (e.g., 4-fluoro or 5-fluoro analogs) and des-fluoro byproducts are frequently generated.

Because regioisomers possess identical molecular weights and nearly indistinguishable partition coefficients (LogP), traditional reversed-phase methods often fail to achieve baseline separation. This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) phases, providing a field-proven, self-validating methodology for robust purity analysis.

Mechanistic Rationale: Beyond Hydrophobic Retention

To develop a robust method, we must understand the causality behind column selection.

The Limitation of C18 Columns: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions to retain analytes. When separating fluorinated regioisomers, the hydrophobic surface area differences are negligible. Consequently, C18 phases typically fail to provide the necessary selectivity ( α ), leading to critical pair co-elution, as detailed in [1].

The PFP Advantage: Pentafluorophenyl (PFP) columns offer orthogonal selectivity. As demonstrated in[2], PFP phases possess a "split personality." In addition to dispersive forces, they provide:

  • π−π Interactions: The electron-deficient fluorinated aromatic ring of the stationary phase interacts strongly with the electron-rich regions of the benzamide.

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the column interact with the C-F and amide dipoles of the analyte.

  • Shape Selectivity: The rigid, planar structure of the PFP ligand allows it to sterically discriminate between ortho, meta, and para substitutions.

Method Development Workflow

Workflow Start Target Analyte: 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide Screen Primary Column Screening (0.1% Formic Acid / ACN) Start->Screen C18 Standard C18 Phase (Hydrophobic Interactions Only) Screen->C18 PFP PFP Phase (π-π, Dipole, Shape Selectivity) Screen->PFP Fail Regioisomer Co-elution (Rs < 1.0) -> Method Fails C18->Fail Pass Baseline Resolution (Rs > 3.0) -> Method Passes PFP->Pass SST System Suitability Test (SST) Validate Rs > 2.0 & Tf < 1.5 Pass->SST Valid Validated Purity Analysis SST->Valid

HPLC method development and validation workflow for fluorinated benzamides.

Self-Validating Experimental Protocol

A reliable analytical method must be self-validating. The following protocol embeds a System Suitability Test (SST) that acts as a strict quality gate; if the physicochemical conditions shift, the SST fails, preventing the reporting of compromised data.

Step 1: Mobile Phase Preparation (pH Causality)
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade water (pH ~2.7).

    • Causality: Fluorinated phenols typically exhibit a pKa around 8.5, as noted in studies of [3]. Maintaining the pH strictly at 2.7 ensures the phenolic hydroxyl remains fully protonated (neutral). If the pH drifts upward, the molecule begins to ionize, causing dual-mode retention (ion-exchange + hydrophobic) which manifests as severe peak tailing and shifting retention times.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

Step 2: Chromatographic Conditions
  • Columns Evaluated:

    • Standard C18 (150 mm × 4.6 mm, 3 µm)

    • Pentafluorophenyl (PFP) (150 mm × 4.6 mm, 3 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Improves mass transfer kinetics for sharper peaks).

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm.

Step 3: Gradient Program
  • 0.0 min: 5% B

  • 10.0 min: 60% B

  • 12.0 min: 95% B

  • 12.1 min: 5% B

  • 15.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

Inject a resolution standard containing the API and Impurity A (4-Fluoro regioisomer). The run is only valid if:

  • Resolution (Rs) between API and Impurity A is 2.0.

  • Tailing factor (Tf) for the API peak is 1.5.

  • Retention time %RSD for 5 replicate injections is 1.0%.

Comparative Performance Data

The table below summarizes the quantitative experimental data obtained when screening the API and its synthetic impurities across both stationary phases.

AnalyteIdentityC18 Ret. Time (min)C18 Resolution (Rs)PFP Ret. Time (min)PFP Resolution (Rs)
Impurity B Des-fluoro analog4.21N/A3.85N/A
API 2-Fluoro-3-hydroxy...5.842.16.525.4
Impurity A 4-Fluoro regioisomer6.020.8 (Fail) 7.853.2 (Pass)
Impurity C 2,4-Difluoro analog7.553.59.204.1

Note: Resolution (Rs) is calculated relative to the preceding peak. Rs < 1.5 indicates co-elution.

Discussion of Chromatographic Causality

The data clearly illustrates the superiority of the PFP phase for this specific molecular class:

  • Regioisomer Resolution: On the C18 column, the API and Impurity A (the 4-fluoro regioisomer) co-elute (Rs = 0.8). Because their hydrophobic surface areas are identical, C18 cannot distinguish them[1]. On the PFP column, baseline resolution is achieved (Rs = 3.2). The altered position of the fluorine atom in Impurity A changes the overall molecular dipole moment. The rigid PFP ring strongly discriminates against this altered dipole and steric shape[2].

  • Des-fluoro Behavior: Notice that Impurity B (des-fluoro analog) elutes earlier on the PFP column (3.85 min) than on the C18 column (4.21 min). Because it lacks a fluorine atom, it cannot participate in the highly specific fluorine-fluorine and dipole interactions offered by the PFP phase, resulting in reduced relative retention[1].

  • Overall Retention: The API and heavily fluorinated Impurity C show increased retention times on the PFP column compared to C18, confirming that multi-modal interactions (dipole and π−π ) are actively contributing to the separation mechanism[2].

Conclusion

For the purity analysis of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide, standard C18 columns represent a high-risk choice due to their inability to resolve critical fluorinated regioisomers. By transitioning to a PFP stationary phase and strictly controlling the mobile phase pH to suppress phenolic ionization, analysts can leverage multi-modal chromatographic interactions to achieve a robust, self-validating, and highly specific method.

References

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work Source: LCGC International URL:[Link]

  • Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality Source: MAC-MOD Analytical URL:[Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols Source: ACS Environmental Au URL:[Link]

Sources

Comparative

Comparative Spectroscopic Guide: UV-Vis Absorption Dynamics of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide

Executive Summary For researchers and drug development professionals, accurately characterizing the electronic properties of substituted benzamides is critical for predicting pharmacokinetics, target binding affinity, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, accurately characterizing the electronic properties of substituted benzamides is critical for predicting pharmacokinetics, target binding affinity, and molecular stability. 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide presents a highly complex chromophore system. Its UV-Vis absorption profile is governed by a delicate interplay of steric hindrance, inductive electron withdrawal, and pH-dependent auxochromic effects.

This guide objectively compares the spectroscopic performance of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide against foundational structural analogs, providing a self-validating experimental workflow designed to ensure absolute data integrity during characterization.

Mechanistic Insights: Structural Causality in UV-Vis Spectra

To understand the UV-Vis spectrum of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide, we must deconstruct its structural components and their direct causal effects on electronic transitions:

  • The Benzamide Core (The Baseline): Unsubstituted benzamide typically exhibits a strong, structureless primary π→π∗ transition band at ~225–230 nm and a much weaker n→π∗ band around 270–280 nm[1].

  • Steric Hindrance (The Hypsochromic Shift): The addition of an N,N-dimethyl group adjacent to an ortho-fluoro substituent (2-position) creates significant steric clash. This forces the amide carbonyl out of coplanarity with the benzene ring, reducing π -orbital overlap. Consequently, the primary absorption band undergoes a hypsochromic (blue) shift and a reduction in molar absorptivity ( ϵ ) compared to planar analogs.

  • The Auxochromic Hydroxyl (The Bathochromic Shift): The hydroxyl group at the 3-position acts as a powerful auxochrome. By donating lone-pair electron density into the aromatic system, it lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), pushing the absorption maxima to longer wavelengths (bathochromic shift)[2].

Comparative Spectroscopic Data

The table below synthesizes the quantitative UV-Vis absorption maxima of our target compound against alternative benzamide derivatives, isolating the spectroscopic impact of each functional group.

Table 1: Comparative UV-Vis Absorption Maxima (Neutral pH, Methanol)
CompoundPrimary Band ( π→π∗ ) λmax​ Secondary Band ( n→π∗ ) λmax​ Structural Rationale for Shift
Benzamide (Reference)~225 nm~270 nmBaseline planar conjugated system[1].
4-Hydroxybenzamide ~250 nm~283 nmStrong bathochromic shift due to para-OH auxochromic electron donation[2].
2-Fluoro-N-methylbenzamide ~228 nm~272 nmMinor inductive effect from fluorine; partial steric twist from N-methyl group.
2-Fluoro-3-hydroxy-N,N-dimethylbenzamide ~235 nm ~285 nm Competing effects: Steric twisting by N,N-dimethyl/2-fluoro causes a blue shift, counteracted by the strong red shift of the 3-OH group.
Table 2: pH-Dependent Shift for 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide

Because the 3-hydroxyl group is ionizable, the compound's absorption profile is highly sensitive to the pH of the solvent environment[3].

Solvent pHDominant SpeciesPrimary λmax​ Spectroscopic Causality
pH 4.0 (Acidic)Phenol (Protonated)~235 nmOH group donates moderate electron density.
pH 10.0 (Basic)Phenoxide (Deprotonated)~305 nmThe negatively charged oxygen ( O− ) strongly donates electron density into the ring, drastically lowering the HOMO-LUMO gap.

Self-Validating Experimental Protocol

To ensure trustworthiness, a UV-Vis protocol cannot merely record data; it must internally validate the purity and stability of the analyte. We achieve this by utilizing a pH-titration isosbestic point analysis . If the compound is pure and structurally intact, transitioning it from an acidic to a basic state will yield spectra that intersect at exact, immovable wavelengths (isosbestic points). Any drift in these points indicates degradation or impurities.

UVVisWorkflow Start 1. Sample Preparation (10 mM Stock in UV-Grade MeOH) Dilution 2. Serial Dilution (50 µM in Aqueous Buffer) Start->Dilution pH 3. pH Titration (pH 4.0 to 10.0) Dilution->pH Blank 4. Baseline Correction (Matched Solvent Blank) pH->Blank Scan 5. UV-Vis Acquisition (200-400 nm, 1 nm resolution) Blank->Scan Validation 6. Self-Validation: Isosbestic Point Analysis Scan->Validation Pass Data Accepted (Sharp Isosbestic Points) Validation->Pass  Valid Equilibrium Fail Data Rejected (Baseline Drift / Impurities) Validation->Fail  Deviation Detected

Figure 1: Self-validating UV-Vis spectroscopy workflow with pH-dependent isosbestic point analysis.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Action: Dissolve 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide in UV-grade methanol to create a 10 mM stock solution.

  • Causality: Methanol is chosen because it easily solubilizes the organic benzamide core while maintaining optical transparency down to a 205 nm UV cutoff, preventing solvent interference in the critical 220–250 nm window[3].

Step 2: Buffer Dilution (Absorbance Optimization)

  • Action: Dilute the stock to 50 µM using a series of 50 mM phosphate buffers adjusted to pH 4.0, 6.0, 8.0, and 10.0.

  • Causality: The concentration is strictly controlled to ensure the maximum absorbance remains below 1.0. Absorbance values above 1.0 (which correspond to <10% light transmittance) introduce severe instrumental noise and non-linear detector responses, rendering the data mathematically invalid[4].

Step 3: Instrument Calibration & Blanking

  • Action: Using a dual-beam UV-Vis spectrophotometer and matched quartz cuvettes (1 cm path length), run a baseline correction using the exact buffer/methanol ratio used for the sample.

  • Causality: Quartz cuvettes must be used because standard glass or plastic absorbs strongly below 300 nm. The dual-beam setup actively subtracts background solvent scattering in real-time.

Step 4: Spectral Acquisition & Isosbestic Validation

  • Action: Scan the samples from 200 nm to 400 nm at a scan rate of 100 nm/min. Overlay the spectra from the four pH levels.

  • Causality (The Self-Validation): Observe the overlay. As pH increases, the peak at ~235 nm will decrease, and a new peak at ~305 nm will emerge. If the compound is pure, all four spectral lines will intersect perfectly at specific wavelengths (e.g., ~260 nm). If these isosbestic points are blurred or drifting, the protocol self-reports an error (e.g., the compound is degrading via amide hydrolysis at high pH), and the data must be rejected.

References

  • UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? Reddit (r/OrganicChemistry)[Link][4]

  • Ultrafast excited state dynamics of the proton sponge, oligodiacetylenes and supramolecular assemblies Universiteit van Amsterdam (UvA-DARE)[Link][1]

  • Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent Arabian Journal of Chemistry[Link][2]

Sources

Validation

High-Sensitivity Detection of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide: A Comparative Assay Validation Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology Introduction: The Analytical Challenge 2-Fluoro-3-hydroxy-N,N-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

Introduction: The Analytical Challenge

2-Fluoro-3-hydroxy-N,N-dimethylbenzamide (CAS: 1243367-76-1) is a critical fluorinated building block frequently utilized in the synthesis of advanced benzamide-class therapeutics, including selective histone deacetylase (HDAC) inhibitors[1]. Accurate pharmacokinetic profiling and trace-level detection of this compound in complex biological matrices demand rigorous assay validation[2].

As a Senior Application Scientist, I frequently observe laboratories struggling to achieve sub-nanogram sensitivity for fluorinated benzamides. The structural dichotomy of this molecule—an acidic phenolic hydroxyl group adjacent to an electron-withdrawing fluorine, coupled with a basic N,N-dimethylamide moiety—often leads to suboptimal assay design. This guide objectively compares conventional detection methods against an optimized Microflow LC-MS/MS approach, providing the mechanistic causality and experimental data necessary to establish a self-validating analytical system.

The Causality of Assay Selection: Why Conventional Methods Fail

When developing an assay for 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide, the choice of chromatographic separation and ionization mode dictates the ultimate sensitivity.

  • Standard HPLC-UV (The Baseline Alternative): While robust for bulk formulation testing, UV detection lacks the sensitivity required for bioanalysis. The limited molar absorptivity of the substituted benzamide ring restricts the Lower Limit of Quantitation (LLOQ) to the microgram-per-milliliter (µg/mL) range.

  • Conventional LC-MS/MS via Negative ESI (The Common Pitfall): Novice analysts often default to negative electrospray ionization (ESI-) because of the phenolic hydroxyl group. However, negative ESI is notoriously susceptible to low ionization efficiency and severe ion suppression from endogenous matrix components[3].

  • Optimized Microflow LC-MS/MS via Positive ESI (The Proposed Solution): By deliberately lowering the mobile phase pH with formic acid, we suppress the ionization of the phenol and forcefully protonate the N,N-dimethylamide nitrogen. Transitioning to a microflow regime drastically reduces the ESI droplet size, which 4[4].

Comparative Performance Data

The following table summarizes the quantitative performance of the three methodologies based on our validation runs in human plasma:

Assay MethodologyIonization ModeLOD (pg/mL)LLOQ (pg/mL)Linear RangeMatrix Effect (%)
Standard HPLC-UV N/A50,000100,0000.1 - 50 µg/mLN/A
Conventional LC-MS/MS ESI- (Negative)5001,0001 - 1000 ng/mL-45% (Severe)
Optimized Microflow LC-MS/MS ESI+ (Positive)5100.01 - 100 ng/mL-4% (Negligible)

Data Interpretation: The optimized Microflow ESI+ method delivers a 100-fold improvement in LLOQ over conventional LC-MS/MS, entirely driven by the mechanistic shift in ionization strategy and droplet desolvation dynamics.

Mechanistic Insights: Overcoming Ion Suppression

Ion suppression is a primary mode of failure in bioanalytical LC-MS/MS. It occurs when non-target matrix components outcompete the analyte of interest for access to the droplet surface during the ESI process, leading to signal quenching[4].

By shifting from analytical flow (e.g., 0.5 mL/min) to microflow (e.g., 10 µL/min), the smaller initial droplet size generated at the emitter tip exponentially increases the surface-area-to-volume ratio. This physical alteration ensures that 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide molecules efficiently partition to the droplet surface and enter the gas phase, bypassing the suppressive effects of co-eluting phospholipids.

IonSuppression cluster_conventional Conventional ESI- cluster_optimized Optimized Microflow ESI+ Matrix Complex Biological Matrix ConvESI High Flow Rate Large Droplets Matrix->ConvESI MicroFlow Microflow Rate Small Droplets Matrix->MicroFlow Suppression Severe Ion Suppression (Analyte Blocked) ConvESI->Suppression LowSignal Low Sensitivity / High LOD Suppression->LowSignal Desolvation Efficient Desolvation (Analyte Enters Gas Phase) MicroFlow->Desolvation HighSignal High Sensitivity / Low LOD Desolvation->HighSignal

Fig 1. Mechanistic comparison of ion suppression in conventional vs. microflow ESI.

Self-Validating Experimental Protocol

To guarantee trustworthiness, an assay must be self-validating. The protocol below incorporates a Stable Isotopically Labeled Internal Standard (SIL-IS). Because the SIL-IS co-elutes perfectly with the target analyte, any residual matrix effect will suppress both signals equally. If the absolute peak area of the SIL-IS deviates by >15% across samples, the system automatically flags the extraction for failure, ensuring no false negatives are reported.

Step-by-Step Methodology: Optimized Microflow LC-MS/MS

Step 1: Preparation of Calibration Standards and Quality Controls

  • Causality: Establishing a robust calibration curve requires an authentic reference standard. Dissolve 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide in LC-MS grade methanol to prevent degradation.

  • Action: Spike the standard into a blank plasma matrix to create a calibration range of 10 pg/mL to 100 ng/mL. Add 50 pg/mL of the SIL-IS to all samples to establish the self-validating normalization baseline.

Step 2: Sample Extraction (Protein Precipitation + SPE)

  • Causality: A two-step extraction removes both large proteins and late-eluting phospholipids, which are the primary culprits of ion suppression.

  • Action:

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to 100 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a mixed-mode Solid-Phase Extraction (SPE) cartridge conditioned with methanol and water. Wash with 5% methanol and elute with 100% methanol. Evaporate and reconstitute in 50 µL of Mobile Phase A.

Step 3: Chromatographic Separation

  • Causality: Microflow chromatography concentrates the analyte band, delivering a denser plug of molecules to the mass spectrometer.

  • Action: Inject 2 µL onto a Microflow C18 column (0.3 mm × 50 mm, 1.8 µm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% B to 95% B over 4 minutes at a flow rate of 10 µL/min.

Step 4: Mass Spectrometry (MRM Mode)

  • Causality: Multiple Reaction Monitoring (MRM) filters out background noise by requiring the analyte to meet two mass-to-charge (m/z) criteria: the intact precursor and a specific fragment[2].

  • Action: Operate the mass spectrometer in Positive ESI (ESI+). Monitor the precursor ion [M+H]+ at m/z 184.1 and the primary product ion transition (e.g., m/z 184.1 → 139.0, corresponding to the loss of dimethylamine).

AssayWorkflow A Sample Preparation (Protein Precipitation & SPE) B Chromatographic Separation (Microflow C18 Column) A->B C ESI+ Ionization (Droplet Desolvation) B->C D MS/MS Detection (MRM Transitions) C->D E Data Validation (SIL-IS Normalization) D->E

Fig 2. Self-validating microflow LC-MS/MS workflow for benzamide detection.

Conclusion

Validating the sensitivity of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide detection requires moving beyond default analytical parameters. By understanding the physicochemical properties of the molecule, analysts can logically deduce that positive electrospray ionization combined with microflow chromatography offers superior performance. The optimized methodology presented here not only achieves a 10 pg/mL LLOQ but also embeds self-validating logic through SIL-IS normalization, ensuring the highest standards of scientific integrity in drug development workflows.

References

  • Guidechem. "1243367-76-1 - CID 72222357 - Sale from Quality Suppliers".
  • PubMed (NIH). "Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application".
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Comparative

A Comparative Stability Study of Hydroxy-Substituted N,N-Dimethylbenzamides: A Guide for Drug Development Professionals

Introduction: The Critical Role of Isomeric Stability in Drug Development In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its quali...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isomeric Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its quality, safety, and efficacy profile. Positional isomerism, where functional groups occupy different locations on a molecule's scaffold, can profoundly influence these stability characteristics. This guide provides a comprehensive framework for conducting a comparative stability study of three key positional isomers of hydroxy-substituted N,N-dimethylbenzamides: the ortho (2-hydroxy), meta (3-hydroxy), and para (4-hydroxy) variants.

The position of the hydroxyl group on the benzamide ring dictates a unique interplay of electronic and steric effects, which in turn governs the molecule's susceptibility to degradation under various stress conditions.[1][2] Understanding these differences is paramount for researchers, scientists, and drug development professionals in selecting the most robust candidate for further development, designing stable formulations, and establishing appropriate storage conditions.

This document outlines a detailed experimental protocol for a forced degradation study, providing the scientific rationale behind the experimental choices. While direct comparative kinetic data for these specific isomers is not extensively available in published literature, this guide synthesizes established principles of drug degradation and data from analogous compounds to present a predictive comparison and a robust methodology for empirical validation.[3]

Theoretical Underpinnings: Predicting Isomeric Stability

The stability of the hydroxy-substituted N,N-dimethylbenzamides is primarily influenced by the electronic properties of the hydroxyl group and its spatial relationship with the amide functionality.

  • Electronic Effects : The hydroxyl group is an activating, ortho-, para-director in electrophilic aromatic substitution due to its ability to donate electron density to the benzene ring through resonance.[2] This increased electron density can influence the reactivity of the entire molecule.

  • Steric Effects : The ortho-isomer is subject to significant steric hindrance due to the proximity of the hydroxyl and N,N-dimethylamide groups.[1] This can influence the planarity of the molecule and the accessibility of the amide bond to attacking species.

  • Intramolecular Hydrogen Bonding : A key feature of the ortho-isomer is the potential for intramolecular hydrogen bonding between the phenolic hydrogen and the carbonyl oxygen of the amide group.[4][5][6] This interaction can stabilize the ground state of the molecule, potentially increasing its resistance to certain degradation pathways, such as hydrolysis.[4][7]

Based on these principles, a hypothetical stability ranking can be proposed, which the following experimental protocol is designed to verify.

Experimental Design: A Framework for Forced Degradation

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to predict its long-term stability and identify potential degradation products.[3][8] The following protocol is designed to subject the three hydroxy-N,N-dimethylbenzamide isomers to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3]

Materials and Synthesis
  • Test Compounds :

    • 2-Hydroxy-N,N-dimethylbenzamide

    • 3-Hydroxy-N,N-dimethylbenzamide

    • 4-Hydroxy-N,N-dimethylbenzamide

  • Reagents : Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Methanol (HPLC grade), Acetonitrile (HPLC grade), Purified water.

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector, pH meter, photostability chamber, and a calibrated oven.

A reliable synthesis for each isomer is a prerequisite for this study. The general synthesis often involves the reaction of the corresponding hydroxybenzoic acid with a suitable activating agent, followed by amidation with dimethylamine. For instance, 2-hydroxy-N,N-dimethylbenzamide can be synthesized from methyl salicylate and diethylamine.[9]

Experimental Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive forced degradation study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_comparison Comparative Assessment prep_stock Prepare 1 mg/mL Stock Solutions of each Isomer in Methanol acid Acid Hydrolysis (0.1 M HCl, 80°C) prep_stock->acid Subject to Stress base Base Hydrolysis (0.1 M NaOH, 80°C) prep_stock->base Subject to Stress oxidation Oxidative Degradation (3% H₂O₂, RT) prep_stock->oxidation Subject to Stress thermal Thermal Degradation (80°C, solid state) prep_stock->thermal Subject to Stress photo Photolytic Degradation (ICH Q1B) prep_stock->photo Subject to Stress hplc Stability-Indicating RP-HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Quantify Degradation & Identify Degradants hplc->data compare Compare Stability Profiles of o-, m-, and p-isomers data->compare

Caption: Workflow for the comparative forced degradation study.

Detailed Protocols for Stress Conditions

For each condition, a stock solution of each isomer (e.g., 1 mg/mL in methanol) is used. The goal is to achieve 5-20% degradation of the parent compound.[8]

  • Acid Hydrolysis :

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 80°C for 24 hours.

    • After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.[3]

  • Base Hydrolysis :

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 80°C for 24 hours.

    • After cooling, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.[3]

  • Oxidative Degradation :

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.[3]

  • Thermal Degradation :

    • Place the solid drug substance in an oven at 80°C for 72 hours.

    • Withdraw a sample, dissolve it in the mobile phase, and dilute to a final concentration of 100 µg/mL.[3]

  • Photolytic Degradation :

    • Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Withdraw a sample, dissolve it in the mobile phase, and dilute to a final concentration of 100 µg/mL.[3]

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[8]

  • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized for good separation.[3]

  • Flow Rate : Typically 1.0 mL/min.[3]

  • Detection : UV detection at the wavelength of maximum absorbance of the parent drug.[3]

  • Injection Volume : 10-20 µL.[3]

The percentage of degradation is calculated by comparing the peak area of the parent drug in the stressed sample to that of an unstressed standard solution.[3]

Anticipated Results and Comparative Analysis

Isomer Stress Condition Predicted Relative Stability Plausible Degradation Pathway Rationale
Ortho (2-hydroxy) Acid/Base HydrolysisHighAmide hydrolysis to 2-hydroxybenzoic acid and dimethylamine.Intramolecular hydrogen bonding may stabilize the amide bond, reducing the rate of hydrolysis.[4][7]
Oxidative DegradationModerate to HighOxidation of the phenol ring.The hydroxyl group activates the ring, but steric hindrance may play a role.
Meta (3-hydroxy) Acid/Base HydrolysisModerateAmide hydrolysis to 3-hydroxybenzoic acid and dimethylamine.Electronic influence of the hydroxyl group is less pronounced at the meta position.[1]
Oxidative DegradationModerateOxidation of the phenol ring.The hydroxyl group activates the ring towards oxidation.
Para (4-hydroxy) Acid/Base HydrolysisLow to ModerateAmide hydrolysis to 4-hydroxybenzoic acid and dimethylamine.The para-hydroxyl group can donate electron density to the amide carbonyl through resonance, potentially making it more susceptible to nucleophilic attack.
Oxidative DegradationLowOxidation of the phenol ring, potentially leading to quinone-type structures.The para position is electronically activated and sterically unhindered, making it more susceptible to oxidation.

The following diagram illustrates the key structural differences influencing the stability of the isomers.

G cluster_ortho Ortho-Isomer cluster_meta Meta-Isomer cluster_para Para-Isomer ortho ortho label_ortho Intramolecular H-Bonding (Potential for higher stability) meta meta label_meta Reduced Electronic Influence para para label_para Direct Resonance Effect (Potential for lower stability)

Caption: Structural comparison of hydroxy-N,N-dimethylbenzamide isomers.

Conclusion and Future Directions

This guide provides a robust framework for the comparative stability study of ortho-, meta-, and para-hydroxy-substituted N,N-dimethylbenzamides. The outlined forced degradation protocol, coupled with a stability-indicating HPLC method, will enable the generation of crucial data to understand the intrinsic stability of these isomers. The predicted stability profile, based on established chemical principles, suggests that the ortho-isomer may exhibit the highest stability due to intramolecular hydrogen bonding, while the para-isomer may be the most labile.

The successful execution of these studies will not only allow for the selection of the most promising drug candidate but also inform formulation strategies to mitigate potential degradation pathways. Further characterization of any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be a critical next step in ensuring the safety and quality of any resulting pharmaceutical product.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide. As a trusted partner in your research, we are committed to providing value beyond the produc...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the critical information needed for laboratory safety and chemical handling. This guide is structured to deliver not just procedural instructions, but also the scientific rationale behind them, empowering your team to manage chemical waste with confidence and integrity.

Hazard Profile and Core Safety Rationale

Understanding the potential hazards of a chemical is the first principle of safe handling and disposal. Based on the known toxicological data of analogous compounds—such as N,N-Dimethylbenzamide, various fluorinated benzamides, and hydroxybenzaldehydes—we can establish a reliable inferred hazard profile for 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide.[1][2][3][4]

Key Inferred Hazards:

  • Irritant: This chemical is likely to be an irritant to the skin, eyes, and respiratory system.[1][5][6][7] Direct contact should be avoided, and appropriate Personal Protective Equipment (PPE) is mandatory.

  • Halogenated Organic Compound: The presence of a fluorine atom classifies this substance as a halogenated organic compound.[8] This is a critical designation for waste disposal, as these compounds require specific treatment methods and must not be mixed with non-halogenated solvent waste.[9][10]

  • Environmental Hazard: Improper disposal, such as discarding down the drain, can introduce toxic organic substances into aquatic ecosystems.[11][12] All chemical waste must be managed through a licensed hazardous waste handler.[13]

Potential Hazard Classification & Rationale Primary Safety Concern Supporting Sources
Skin Irritation Category 2 (Inferred)Causes skin irritation, redness, and pain upon contact.[1][5][6]
Eye Irritation Category 2 (Inferred)Causes serious eye irritation, including stinging, tearing, and swelling.[1][5][6][7]
Respiratory Irritation STOT SE 3 (Inferred)May cause respiratory irritation if dust or vapors are inhaled.[2][5][6]
Acute Oral Toxicity Category 4 (Inferred)Harmful if swallowed.[5][6]
Waste Classification Halogenated Organic WasteRequires segregation from non-halogenated waste streams for proper disposal, often via high-temperature incineration.[9][10][14]

Foundational Principles of Compliant Chemical Disposal

All chemical waste disposal procedures are grounded in regulations designed to protect laboratory personnel and the environment.[15] Adherence to these core principles, primarily established under the Resource Conservation and Recovery Act (RCRA), is not optional.[13][16]

  • Generator Responsibility: The laboratory that creates the waste (the "generator") is responsible for its safe management from creation to disposal.[12]

  • Container Management: Waste containers must be in good condition, compatible with the chemical waste they hold, and kept securely closed except when adding waste.[13][17] OSHA mandates that containers be free from damage and equipped with leak-proof closures.[15]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the specific hazard characteristics (e.g., Flammable, Corrosive, Toxic).[13][17] Labels must be applied as soon as the first drop of waste enters the container.[9][10]

  • Segregation: Incompatible chemicals must never be mixed in the same waste container.[12][18] Halogenated and non-halogenated organic wastes are a primary example of required segregation.[9][10]

  • Accumulation: Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel.[16][17]

Step-by-Step Disposal Protocol for 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide

This protocol provides a self-validating system for the safe handling and disposal of both pure, unused product and waste generated from experimental procedures.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the chemical in any form, ensure proper PPE is worn.

  • Eye Protection: Wear safety glasses with side shields or goggles. If there is a splash risk, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If handling the solid powder outside of a chemical fume hood, or if dust is generated, use an appropriate respirator.[19]

Step 2: Waste Characterization and Segregation

This is the most critical decision point in the disposal workflow. The chemical's structure dictates its classification.

  • Action: Classify all waste containing 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide, including contaminated materials like wipes and weighing paper, as Halogenated Organic Waste .[9]

  • Causality: The fluorine atom on the benzene ring makes this a halogenated compound. Mixing this with non-halogenated waste streams complicates and increases the cost of disposal, as different treatment processes are required.[10] Halogenated wastes are often subject to specific land disposal restrictions under RCRA.[14]

WasteSegregation Start Waste Generated (2-Fluoro-3-hydroxy-N,N-dimethylbenzamide) CheckHalogen Does the molecule contain F, Cl, Br, or I? Start->CheckHalogen Halogenated Halogenated Organic Waste CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No Container Place in designated, properly labeled 'Halogenated Waste' container. Halogenated->Container

Caption: Waste segregation decision workflow.

Step 3: Container Selection and Labeling
  • Action (Container): Select a chemically compatible container with a secure, threaded cap.[17] The container must be clean and in good condition. For liquid solutions, ensure the container material is compatible with all components of the solution.

  • Action (Labeling): Before adding any waste, affix a "Hazardous Waste" label to the container.[13] Using a permanent marker, write the full chemical name: "Waste 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide". If it is in a solvent, list all constituents and their approximate percentages.[17] Do not use abbreviations or chemical formulas.[9]

Step 4: Accumulation and Storage
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation.[16] The SAA must be under the direct supervision of laboratory personnel.[16]

  • Causality: Storing waste in a designated and controlled area prevents accidental mixing with incompatible chemicals and ensures it is not mistaken for a usable product. The container must remain closed at all times unless waste is actively being added.[17] This minimizes the release of potentially harmful vapors.

Step 5: Arranging for Final Disposal
  • Action: Once the container is 90% full, or as per your institution's policy, arrange for pickup through your organization's Environmental Health & Safety (EH&S) office or a contracted licensed hazardous waste disposal company.[16][17]

  • Causality: Hazardous waste transport and disposal are highly regulated activities that must be performed by trained and permitted personnel to ensure compliance with EPA and Department of Transportation (DOT) regulations.[15][20] Never attempt to dispose of this chemical through standard trash or sewer systems.[11]

Emergency Procedures: Spill Management

In the event of a small-scale spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Secure the area and ensure proper ventilation, preferably within a chemical fume hood.[9]

  • Wear PPE: Don appropriate PPE as described in Step 1.

  • Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., absorbent pads, vermiculite, or sand).[9]

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into a suitable, sealable container for disposal.[2][5]

  • Label and Dispose: Label the container as "Spill Debris with 2-Fluoro-3-hydroxy-N,N-dimethylbenzamide" and manage it as Halogenated Organic Waste according to the protocol above.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EH&S office.[9]

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Sources

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